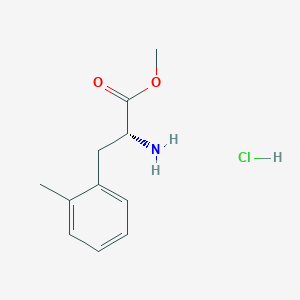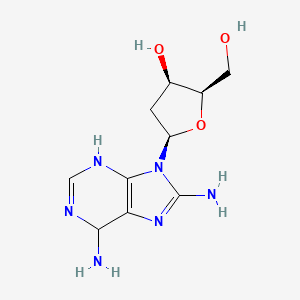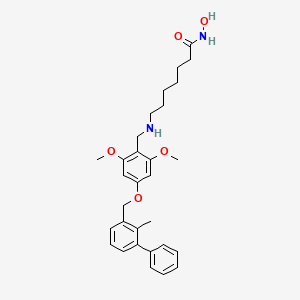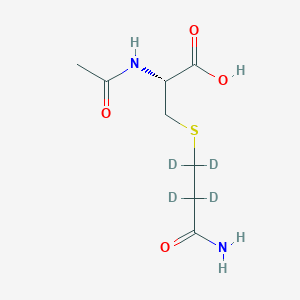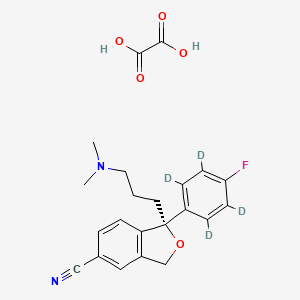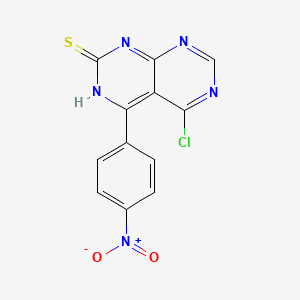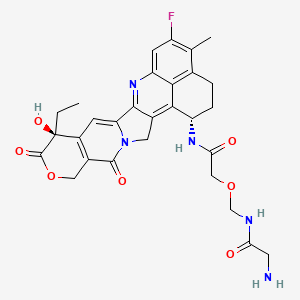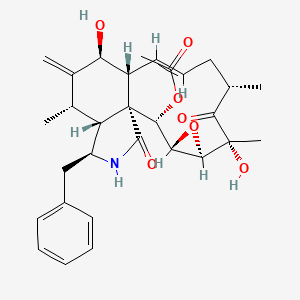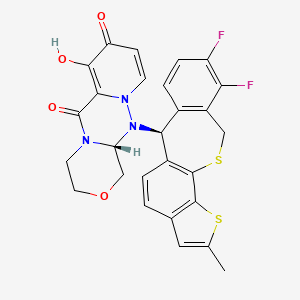
Zika virus-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zika virus-IN-3 is a compound that has garnered significant attention in the scientific community due to its potential antiviral properties against the Zika virus. The Zika virus, a mosquito-borne flavivirus, has been associated with severe neurological conditions such as microcephaly in newborns and Guillain-Barré syndrome in adults. The development of compounds like this compound is crucial in the fight against this virus, especially given the lack of specific treatments and vaccines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Zika virus-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies or research institutions. general methods for synthesizing antiviral compounds often involve:
Preparation of Intermediates: This may include the synthesis of heterocyclic compounds, which are common in antiviral agents.
Coupling Reactions: Using reagents like palladium catalysts to couple intermediates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and efficacy of the compound. The process would be optimized for cost-effectiveness and scalability.
化学反応の分析
Types of Reactions
Zika virus-IN-3 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions under which the reactions are carried out. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Zika virus-IN-3 has several scientific research applications, including:
Chemistry: Studying the compound’s reactivity and stability under various conditions.
Biology: Investigating its effects on viral replication and cell viability.
Medicine: Evaluating its potential as a therapeutic agent against Zika virus infections.
Industry: Developing antiviral coatings or treatments for materials exposed to environments where Zika virus is prevalent.
作用機序
The mechanism of action of Zika virus-IN-3 involves its interaction with specific molecular targets within the Zika virus. The compound likely inhibits viral replication by binding to viral proteins or interfering with the virus’s ability to hijack host cellular machinery. Key molecular targets may include:
NS3 Helicase: An enzyme crucial for viral RNA replication.
NS5 RNA-Dependent RNA Polymerase: Essential for viral genome replication.
類似化合物との比較
Similar Compounds
1H-1,2,3-Triazole-Based Compounds: Known for their antiviral properties.
1,3-Disubstituted 1H-Pyrazolo[3,4-d]pyrimidine-Amines: Another class of compounds with potential anti-Zika virus activity.
Niclosamide: An FDA-approved drug for treating worm infections, also found to inhibit Zika virus replication.
Uniqueness
Zika virus-IN-3 stands out due to its specific molecular structure, which may offer higher efficacy or lower toxicity compared to similar compounds. Its unique binding affinity to viral proteins and its ability to inhibit multiple stages of the viral life cycle make it a promising candidate for further development.
Conclusion
This compound represents a significant advancement in the search for effective treatments against the Zika virus. Its synthesis, chemical reactivity, and potential applications in various scientific fields underscore its importance. Continued research and development are essential to fully realize its therapeutic potential and to combat the ongoing threat posed by the Zika virus.
特性
分子式 |
C23H20ClN3O |
|---|---|
分子量 |
389.9 g/mol |
IUPAC名 |
(1R,3aS)-2-anilino-1-(4-chlorophenyl)-1,3a,4,5-tetrahydroimidazo[1,5-a]quinolin-3-one |
InChI |
InChI=1S/C23H20ClN3O/c24-18-13-10-17(11-14-18)22-26-20-9-5-4-6-16(20)12-15-21(26)23(28)27(22)25-19-7-2-1-3-8-19/h1-11,13-14,21-22,25H,12,15H2/t21-,22+/m0/s1 |
InChIキー |
ICHSJORBEYZBSZ-FCHUYYIVSA-N |
異性体SMILES |
C1CC2=CC=CC=C2N3[C@@H]1C(=O)N([C@@H]3C4=CC=C(C=C4)Cl)NC5=CC=CC=C5 |
正規SMILES |
C1CC2=CC=CC=C2N3C1C(=O)N(C3C4=CC=C(C=C4)Cl)NC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


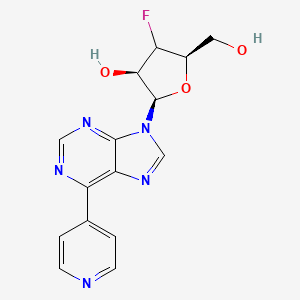
![(3R)-3-[2-[[5-chloro-3-(difluoromethyl)pyrazol-1-yl]methyl]-7-methyl-4-oxopyrazolo[1,5-a]pyrazin-5-yl]butanenitrile](/img/structure/B12410530.png)
